STF-083010
Overview
Description
STF-083010 is a chemical compound known for its role as a specific inhibitor of inositol-requiring enzyme-1 alpha (IRE1α) endonuclease activity. It is primarily used in scientific research to study the unfolded protein response (UPR) and its implications in various diseases, including cancer and metabolic disorders .
Biochemical Analysis
Biochemical Properties
STF-083010 plays a crucial role in biochemical reactions by specifically inhibiting the RNase activity of inositol-requiring enzyme-1 (IRE1) without affecting its kinase activity . This inhibition blocks the splicing of X-box binding protein 1 (XBP1) mRNA, thereby preventing the initiation of prolonged UPR. The compound interacts with several biomolecules, including IRE1, XBP1, and other UPR-responsive genes such as GRP78, CHOP, and caspase-3 . By inhibiting IRE1, this compound downregulates the expression of these genes, leading to reduced oxidative stress, inflammation, and apoptosis .
Cellular Effects
This compound has been shown to exert significant effects on various cell types and cellular processes. In pancreatic cancer cell lines, this compound induces growth arrest at either the G1 or G2/M phases and promotes apoptosis . In models of multiple myeloma xenografts under endoplasmic reticulum stress, this compound inhibits IRE1 endonuclease activity and demonstrates significant anti-myeloma activity . Additionally, this compound treatment in rat models of acute renal failure suppresses oxidative stress, inflammation, and apoptosis, leading to improved kidney structure and function .
Molecular Mechanism
The molecular mechanism of this compound involves the specific inhibition of IRE1 RNase activity, which prevents the splicing of XBP1 mRNA and the subsequent expression of UPR-responsive genes . This inhibition disrupts the IRE1-XBP1 axis, leading to reduced expression of GRP78, CHOP, and caspase-3 . By blocking the prolonged UPR, this compound mitigates cellular stress responses, thereby reducing oxidative stress, inflammation, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable in its lyophilized form for up to 24 months when stored at room temperature and desiccated . Once reconstituted in solution, this compound should be stored at -20ºC and used within 3 months to prevent loss of potency . Long-term studies have shown that this compound can prevent thioacetamide-induced acute liver injury by reducing reactive oxygen species production and decreasing hepatic inflammation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a study involving mice with multiple myeloma xenografts, this compound was administered intraperitoneally at a dose of 30 mg/kg, resulting in significant tumor growth inhibition . In another study, this compound was administered intranasally at a dose of 45 μg/pup in a neonatal hypoxic-ischemic brain injury model, demonstrating therapeutic efficacy . Higher doses of this compound may lead to toxic or adverse effects, highlighting the importance of dosage optimization in preclinical studies .
Metabolic Pathways
This compound is involved in the metabolic pathways associated with the unfolded protein response. By inhibiting IRE1 RNase activity, this compound prevents the splicing of XBP1 mRNA and the subsequent expression of UPR-responsive genes . This inhibition disrupts the IRE1-XBP1 axis, leading to reduced expression of GRP78, CHOP, and caspase-3 . Additionally, this compound has been shown to modulate the expression of microRNAs, such as miR-122, which are involved in hepatic inflammation and fibrosis .
Transport and Distribution
This compound is a cell-permeable compound that is transported and distributed within cells and tissues. The compound specifically inhibits IRE1 RNase activity in cells undergoing endoplasmic reticulum stress . This compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 30 mg/mL, allowing for effective delivery in laboratory settings . The compound’s distribution within cells is facilitated by its cell-permeable nature, enabling it to reach its target sites and exert its inhibitory effects .
Subcellular Localization
The subcellular localization of this compound is primarily within the endoplasmic reticulum, where it inhibits IRE1 RNase activity and blocks the initiation of prolonged UPR . By targeting the endoplasmic reticulum, this compound effectively disrupts the IRE1-XBP1 axis and reduces the expression of UPR-responsive genes . This localization is critical for the compound’s ability to modulate cellular stress responses and mitigate the effects of endoplasmic reticulum stress .
Preparation Methods
Synthetic Routes and Reaction Conditions
STF-083010 is synthesized through a series of chemical reactions involving the condensation of 2-hydroxy-1-naphthaldehyde with 2-thiophenesulfonamide. The reaction typically occurs in the presence of a base, such as sodium hydroxide, and an organic solvent like dimethyl sulfoxide (DMSO). The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories under controlled conditions to ensure high purity and consistency. The process involves scaling up the synthetic route used in laboratory settings, with additional steps for quality control and assurance .
Chemical Reactions Analysis
Types of Reactions
STF-083010 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within this compound, altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .
Scientific Research Applications
STF-083010 has a wide range of applications in scientific research:
Chemistry: It is used to study the chemical properties and reactions of IRE1α inhibitors.
Biology: The compound is employed to investigate the role of the UPR in cellular stress responses.
Medicine: This compound is used in cancer research to explore its potential as a therapeutic agent, particularly in breast cancer and multiple myeloma
Industry: The compound’s ability to inhibit IRE1α endonuclease activity makes it valuable in the development of new drugs and therapeutic strategies
Mechanism of Action
STF-083010 exerts its effects by specifically inhibiting the endonuclease activity of IRE1α without affecting its kinase activity. This inhibition blocks the splicing of X-box binding protein 1 (XBP1) mRNA, preventing the initiation of the prolonged UPR. By doing so, this compound reduces the expression of UPR-responsive genes and mitigates cellular stress responses .
Comparison with Similar Compounds
Similar Compounds
4μ8C: Another IRE1α inhibitor that blocks both endonuclease and kinase activities.
MKC-3946: Inhibits IRE1α endonuclease activity and is used in cancer research.
Toyocamycin: A natural product that inhibits IRE1α endonuclease activity
Uniqueness
STF-083010 is unique in its selective inhibition of IRE1α endonuclease activity without affecting the kinase activity. This specificity makes it a valuable tool for studying the UPR and its role in various diseases, providing insights that other inhibitors may not offer .
Properties
CAS No. |
307543-71-1 |
---|---|
Molecular Formula |
C15H11NO3S2 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
N-[(2-hydroxynaphthalen-1-yl)methylidene]thiophene-2-sulfonamide |
InChI |
InChI=1S/C15H11NO3S2/c17-14-8-7-11-4-1-2-5-12(11)13(14)10-16-21(18,19)15-6-3-9-20-15/h1-10,17H |
InChI Key |
TVIVJHZHPKNDAQ-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N/S(=O)(=O)C3=CC=CS3)O |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NS(=O)(=O)C3=CC=CS3)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NS(=O)(=O)C3=CC=CS3)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
STF-083010; STF 083010; STF083010, IRE1 Inhibitor I |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.